molecular formula C13H17BrN2S B5842058 2-bromo-N,N-dimethyl-4-(1-pyrrolidinylcarbonothioyl)aniline

2-bromo-N,N-dimethyl-4-(1-pyrrolidinylcarbonothioyl)aniline

Cat. No. B5842058
M. Wt: 313.26 g/mol
InChI Key: YZIPXZYSFBVAGB-UHFFFAOYSA-N
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Description

2-bromo-N,N-dimethyl-4-(1-pyrrolidinylcarbonothioyl)aniline is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BPI, and it has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

BPI is believed to exert its cytotoxic effects through the induction of apoptosis, which is a programmed cell death mechanism. It has been found to activate the caspase cascade, which leads to the cleavage of various proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
BPI has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. It has also been found to exhibit antioxidant activity and to scavenge free radicals.

Advantages and Limitations for Lab Experiments

One advantage of using BPI in lab experiments is its potent cytotoxic effects against cancer cells, which makes it a promising candidate for cancer research. However, its cytotoxic effects may also pose a limitation, as it may not be suitable for use in certain experiments where cell viability is important.

Future Directions

There are several future directions for the study of BPI. One area of interest is the development of BPI-based fluorescent probes for the detection of thiols in biological samples. Another area of interest is the further exploration of its cytotoxic effects against cancer cells, with the aim of developing new cancer therapies. Additionally, the potential use of BPI in other areas, such as neuroprotection and anti-inflammatory therapy, warrants further investigation.

Synthesis Methods

The synthesis of BPI involves the reaction of 2-bromo-4-nitroaniline with N,N-dimethylthiocarbamoyl chloride in the presence of sodium hydride. The resulting compound is then treated with pyrrolidine to yield 2-bromo-N,N-dimethyl-4-(1-pyrrolidinylcarbonothioyl)aniline.

Scientific Research Applications

BPI has been studied for its potential applications in cancer research, as it has been found to exhibit cytotoxic effects against various cancer cell lines. It has also been studied for its potential use as a fluorescent probe for the detection of thiols in biological samples.

properties

IUPAC Name

[3-bromo-4-(dimethylamino)phenyl]-pyrrolidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2S/c1-15(2)12-6-5-10(9-11(12)14)13(17)16-7-3-4-8-16/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIPXZYSFBVAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=S)N2CCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666978
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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